molecular formula C10H11FO B14284458 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene CAS No. 128259-86-9

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene

Katalognummer: B14284458
CAS-Nummer: 128259-86-9
Molekulargewicht: 166.19 g/mol
InChI-Schlüssel: VCBHQMNVLDFVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a 2-fluoroprop-2-enyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 2-fluoropropene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the 2-fluoroprop-2-enyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluoroprop-2-enyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Fluoroprop-2-enyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(2-Fluoroprop-2-enyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group

Eigenschaften

CAS-Nummer

128259-86-9

Molekularformel

C10H11FO

Molekulargewicht

166.19 g/mol

IUPAC-Name

1-(2-fluoroprop-2-enyl)-4-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI-Schlüssel

VCBHQMNVLDFVLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.